![molecular formula C12H19NO4S B14227752 3-{[(1R)-1-(4-Methoxyphenyl)ethyl]amino}propane-1-sulfonic acid CAS No. 819862-81-2](/img/structure/B14227752.png)
3-{[(1R)-1-(4-Methoxyphenyl)ethyl]amino}propane-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(1R)-1-(4-Methoxyphenyl)ethyl]amino}propane-1-sulfonic acid is a chemical compound with a complex structure that includes a methoxyphenyl group, an ethylamino group, and a sulfonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1R)-1-(4-Methoxyphenyl)ethyl]amino}propane-1-sulfonic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methoxyphenylacetic acid with ethylamine to form the corresponding amide. This amide is then reduced to the amine using a reducing agent such as lithium aluminum hydride. The final step involves the sulfonation of the amine with a sulfonating agent like chlorosulfonic acid under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-{[(1R)-1-(4-Methoxyphenyl)ethyl]amino}propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonic acid group can be reduced to a sulfonate group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the sulfonic acid group can produce a sulfonate salt.
Aplicaciones Científicas De Investigación
3-{[(1R)-1-(4-Methoxyphenyl)ethyl]amino}propane-1-sulfonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-{[(1R)-1-(4-Methoxyphenyl)ethyl]amino}propane-1-sulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxyphenyl group may interact with hydrophobic pockets, while the sulfonic acid group can form ionic interactions with positively charged residues. These interactions can lead to changes in the conformation and activity of the target molecules, resulting in the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenylacetic acid: Shares the methoxyphenyl group but lacks the amino and sulfonic acid groups.
Ethylamine: Contains the ethylamino group but lacks the methoxyphenyl and sulfonic acid groups.
Sulfanilic acid: Contains the sulfonic acid group but lacks the methoxyphenyl and ethylamino groups.
Uniqueness
3-{[(1R)-1-(4-Methoxyphenyl)ethyl]amino}propane-1-sulfonic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl group provides hydrophobic interactions, the ethylamino group allows for nucleophilic reactions, and the sulfonic acid group offers ionic interactions. This combination makes the compound versatile and valuable for various applications.
Propiedades
Número CAS |
819862-81-2 |
|---|---|
Fórmula molecular |
C12H19NO4S |
Peso molecular |
273.35 g/mol |
Nombre IUPAC |
3-[[(1R)-1-(4-methoxyphenyl)ethyl]amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C12H19NO4S/c1-10(13-8-3-9-18(14,15)16)11-4-6-12(17-2)7-5-11/h4-7,10,13H,3,8-9H2,1-2H3,(H,14,15,16)/t10-/m1/s1 |
Clave InChI |
FETORMZGQPEZET-SNVBAGLBSA-N |
SMILES isomérico |
C[C@H](C1=CC=C(C=C1)OC)NCCCS(=O)(=O)O |
SMILES canónico |
CC(C1=CC=C(C=C1)OC)NCCCS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,5-Tris[2-(piperidin-1-yl)ethyl]-1,3,5-triazinane](/img/structure/B14227669.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-phenyl-](/img/structure/B14227672.png)
![1-Methyl-2-[(oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14227677.png)
![N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide](/img/structure/B14227680.png)
![1-[1,2-Bis(phenylselanyl)ethenyl]cyclohexan-1-ol](/img/structure/B14227682.png)
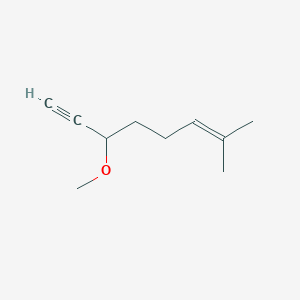
![11-[4-[3-[4-[11-(4-Nitrobenzoyl)oxyundecoxy]phenyl]-3-oxoprop-1-enyl]phenoxy]undecyl 4-nitrobenzoate](/img/structure/B14227697.png)
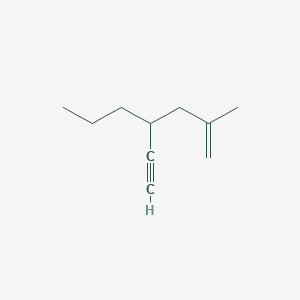
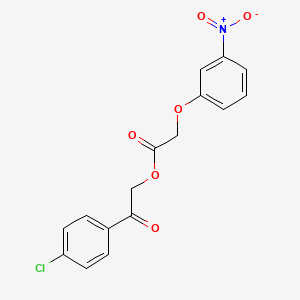
![3-Cyano-2-ethyl-4-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B14227717.png)
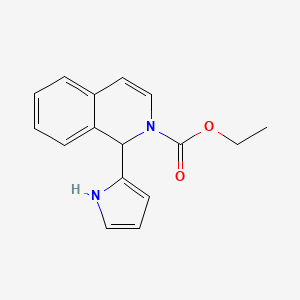
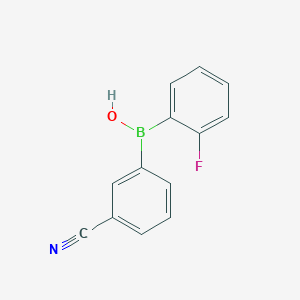
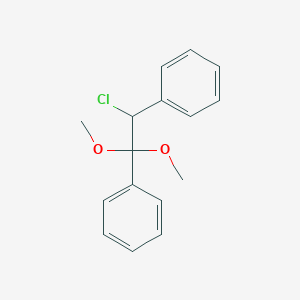
![4-{[2-(Ethylamino)ethyl]amino}pent-3-EN-2-one](/img/structure/B14227738.png)
